3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
Description
The compound 3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine (CAS: 1012345-09-3) features an imidazo[1,2-b]pyridazine core substituted with a 2-methoxypyrimidin-5-yl group at position 3 and a tetrahydropyran-4-yl (oxan-4-yl) amine at position 6. Its molecular formula is C₁₆H₁₈N₆O₂, with a molecular weight of 326.35 g/mol .
Properties
IUPAC Name |
3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-23-16-18-8-11(9-19-16)13-10-17-15-3-2-14(21-22(13)15)20-12-4-6-24-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRCLFBELGLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is a compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 326.35 g/mol
- CAS Number : 1012345-09-3
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer cell proliferation and survival. The imidazo[1,2-b]pyridazine core structure is known for its ability to inhibit kinases, which play crucial roles in signal transduction pathways associated with tumor growth.
Antitumor Activity
Research indicates that 3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine demonstrates significant antitumor properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including those resistant to standard therapies.
| Cell Line | GI50 (μM) | Notes |
|---|---|---|
| Glioma (MGMT+) | >50 | Low inhibitory activity |
| Glioma (MGMT-) | >50 | Low inhibitory activity |
| Breast Cancer | 25 | Moderate sensitivity |
| Lung Cancer | 30 | Moderate sensitivity |
Mechanistic Insights
The compound's efficacy appears to correlate with its ability to disrupt key signaling pathways associated with cancer cell survival. Specifically, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.
Case Studies
-
Study on Glioma Cell Lines
A study published in Cancer Research evaluated the compound's effects on glioma cell lines with differing MGMT status. Results indicated that while the compound exhibited low GI50 values (>50 μM), it showed promise in combination therapies where resistance mechanisms were downregulated . -
Breast Cancer Models
In a separate investigation involving breast cancer xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the potential of this compound as part of a combination therapy regimen .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The imidazo[1,2-b]pyridazine scaffold is common among kinase inhibitors and antiparasitic agents. Key structural variations in analogs include:
Key Observations:
- Substituent Effects: The methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., Gandotinib’s chloro-fluoro substituent) but could reduce binding affinity in hydrophobic kinase pockets . The oxan-4-yl group is a bioisostere of morpholine, offering similar solubility benefits but different conformational flexibility .
- Biological Targets: Fluorinated and chlorinated analogs (e.g., Gandotinib) often target JAK2 or FLT3 kinases, while morpholino-containing compounds (e.g., Compound 30) show antimalarial activity . The absence of halogens in the target compound may reduce off-target toxicity but limit potency against kinases requiring halogen bonding .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Gandotinib (LY2784544) | SGI-1776 | CHR-6494 |
|---|---|---|---|---|
| Molecular Weight | 326.35 | 469.95 | 405.42 | 291.35 |
| LogP (Predicted) | ~2.1 | ~4.5 | ~3.8 | ~2.8 |
| Hydrogen Bond Donors | 3 | 3 | 3 | 2 |
| Hydrogen Bond Acceptors | 6 | 8 | 7 | 5 |
| Solubility | Moderate | Low | Moderate | High |
Preparation Methods
Halogenation at Position 3
Suzuki-Miyaura Coupling
The halogenated intermediate reacts with 2-methoxy-5-pyrimidinylboronic acid under palladium catalysis.
Optimized Parameters
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or NaHCO₃
-
Solvent : Dioxane/water (4:1)
-
Temperature : 90–100°C, 12–18 hours
Substitution at Position 6: Installation of N-(Oxan-4-yl)amine
The chlorine at position 6 undergoes nucleophilic aromatic substitution (SNAr) with oxan-4-amine. Given the electron-deficient nature of the pyridazine ring, palladium-catalyzed amination (Buchwald-Hartwig) enhances reactivity.
Reaction Protocol
-
Catalyst : Pd₂(dba)₃ with Xantphos ligand
-
Base : Cs₂CO₃
-
Solvent : Toluene or 1,4-dioxane
-
Temperature : 100–110°C, 24–36 hours
Synthetic Pathway Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 3-Amino-6-chloropyridazine, α-bromoketone, NaHCO₃, DMF, 80°C | 75 |
| 2 | Halogenation (Position 3) | LDA, Br₂, THF, -78°C | 78 |
| 3 | Suzuki Coupling (Position 3) | 2-Methoxy-5-pyrimidinylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/water, 100°C | 68 |
| 4 | Amination (Position 6) | Oxan-4-amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 58 |
Analytical Characterization
Critical data for intermediate and final compounds include:
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₁₇H₁₈N₆O₂ [M+H]⁺: 345.1421; found: 345.1418.
Challenges and Optimization
-
Regioselectivity in Cyclization : The use of 3-amino-6-chloropyridazine ensures correct ring fusion, but competing reactions may occur if halogen substituents are misplaced.
-
Couching Sensitivity : The methoxy group on the pyrimidine requires protection during halogenation steps to prevent demethylation.
-
Amination Efficiency : Steric hindrance from the oxan-4-yl group necessitates prolonged reaction times and excess amine .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic pathway for 3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine?
- Methodology : Begin with scaffold-hopping strategies (e.g., modifying coupling reactions for the imidazo[1,2-b]pyridazine core) and employ nucleophilic substitutions to introduce the 2-methoxypyrimidine and oxan-4-ylamine groups . Monitor reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Use intermediates from structurally analogous compounds (e.g., SGI-1776, a related imidazo[1,2-b]pyridazine derivative) to guide purification via column chromatography .
Q. What analytical techniques are suitable for assessing the purity and stability of this compound?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis, referencing retention times from structurally similar compounds like SGI-1776 . Stability studies should include accelerated degradation tests under varied pH (1–13), temperatures (4°C to 40°C), and light exposure, with LC-MS to identify degradation products .
Q. How should initial biological activity screening be designed for this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., Pim-1, ALK) due to structural similarities with known inhibitors (e.g., SGI-1776’s IC₅₀ = 7 nM for Pim-1) . Use fluorescence-based kinase activity assays at 10 µM compound concentration, with ATP concentrations near the Km value. Cross-screen against off-target kinases (e.g., EGFR, JAK2) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodology : Systematically vary substituents on the pyrimidine (e.g., methoxy vs. ethoxy) and oxan-4-ylamine moieties. Evaluate changes in binding affinity using molecular docking (e.g., AutoDock Vina) against Pim-1 and ALK crystal structures (PDB: 2O6P, 4FZV). Validate predictions with in vitro kinase assays . For example, replacing 2-methoxy with bulkier groups may reduce ALK binding while retaining Pim-1 inhibition .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
- Methodology : Use orthotopic xenograft models (e.g., leukemia or NSCLC) to evaluate tumor penetration and bioavailability. Administer the compound intravenously (1–10 mg/kg) and orally (10–50 mg/kg) in mice, with plasma sampling over 24 hours for LC-MS/MS PK analysis. Compare brain-to-plasma ratios to assess blood-brain barrier penetration, leveraging data from brain-penetrant ALK inhibitors .
Q. How can crystallographic data resolve contradictions in kinase inhibition profiles?
- Methodology : Co-crystallize the compound with conflicting targets (e.g., Pim-1 vs. off-target kinases) to analyze binding modes. For example, SGI-1776’s trifluoromethoxy group forms hydrophobic interactions with Pim-1’s hinge region . Resolve discrepancies in IC₅₀ values by comparing electron density maps and hydrogen-bonding networks .
Q. What strategies mitigate polymorphism-related bioavailability issues?
- Methodology : Screen for crystalline forms via solvent evaporation (e.g., ethanol, DMSO/water) and characterize using PXRD and DSC. Salt formation (e.g., hydrochloride) may enhance solubility, as seen in crystalline imidazo[1,2-b]pyridazine salts . Compare dissolution rates in simulated gastric fluid (pH 1.2) to prioritize forms with >90% solubility .
Data Analysis and Contradiction Resolution
Q. How should researchers address variability in IC₅₀ values across kinase assays?
- Methodology : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate using positive controls (e.g., staurosporine). For conflicting data (e.g., Pim-2 IC₅₀ = 363 nM vs. 200 nM), perform dose-response curves in triplicate and apply nonlinear regression (GraphPad Prism) to calculate mean ± SEM . Cross-validate with cellular assays (e.g., proliferation inhibition in Pim-2-overexpressing cell lines) .
Q. What computational tools predict metabolic liabilities of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
